molecular formula C14H15N3O3S B14160925 1-[4-(3-Methylpyrazol-1-yl)sulfonylphenyl]pyrrolidin-2-one CAS No. 312308-88-6

1-[4-(3-Methylpyrazol-1-yl)sulfonylphenyl]pyrrolidin-2-one

Cat. No.: B14160925
CAS No.: 312308-88-6
M. Wt: 305.35 g/mol
InChI Key: DIMSRFUUBFMHBJ-UHFFFAOYSA-N
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Description

1-[4-(3-Methylpyrazol-1-yl)sulfonylphenyl]pyrrolidin-2-one is a compound that features a pyrrolidin-2-one ring, a sulfonylphenyl group, and a methylpyrazol substituent. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-Methylpyrazol-1-yl)sulfonylphenyl]pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of N-substituted piperidines with appropriate reagents to form pyrrolidin-2-ones. The process typically includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of specific oxidants and additives can help in achieving selective synthesis of the desired product .

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-Methylpyrazol-1-yl)sulfonylphenyl]pyrrolidin-2-one undergoes various types of chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while substitution reactions may result in the formation of new functionalized derivatives .

Scientific Research Applications

1-[4-(3-Methylpyrazol-1-yl)sulfonylphenyl]pyrrolidin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[4-(3-Methylpyrazol-1-yl)sulfonylphenyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enantioselective proteins, influencing their biological activity. The stereochemistry and spatial orientation of substituents play a crucial role in determining its binding mode and efficacy .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-[4-(3-Methylpyrazol-1-yl)sulfonylphenyl]pyrrolidin-2-one include:

  • Pyrrolizines
  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct biological activities and reactivity profiles. The presence of the sulfonylphenyl and methylpyrazol groups enhances its potential as a bioactive molecule with diverse applications .

Properties

CAS No.

312308-88-6

Molecular Formula

C14H15N3O3S

Molecular Weight

305.35 g/mol

IUPAC Name

1-[4-(3-methylpyrazol-1-yl)sulfonylphenyl]pyrrolidin-2-one

InChI

InChI=1S/C14H15N3O3S/c1-11-8-10-17(15-11)21(19,20)13-6-4-12(5-7-13)16-9-2-3-14(16)18/h4-8,10H,2-3,9H2,1H3

InChI Key

DIMSRFUUBFMHBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)S(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O

solubility

17.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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